molecular formula C₃₇H₆₃D₄NO₃ B1151145 Fingolimod Stearoate Amide-d4

Fingolimod Stearoate Amide-d4

Cat. No.: B1151145
M. Wt: 577.96
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fingolimod Stearoate Amide-d4, also known as Fingolimod Stearoate Amide-d4, is a useful research compound. Its molecular formula is C₃₇H₆₃D₄NO₃ and its molecular weight is 577.96. The purity is usually 95%.
BenchChem offers high-quality Fingolimod Stearoate Amide-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fingolimod Stearoate Amide-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₃₇H₆₃D₄NO₃

Molecular Weight

577.96

Synonyms

N-(1-Hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl)stearamide-d4

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties and Analytical Profiling of Fingolimod Stearoate Amide-d4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fingolimod Stearoate Amide-d4 (N-stearoyl-Fingolimod-d4) is a specialized stable isotope-labeled internal standard (SIL-IS) used in the bioanalysis of Fingolimod (FTY720) metabolites. It corresponds to the deuterated analog of Metabolite M30 , a hydrophobic ceramide-like impurity and metabolite formed via the acylation of the primary amine of Fingolimod by ceramide synthases (CerS).

Unlike the active phosphorylated metabolite (Fingolimod-P), the stearoate amide represents a metabolic "sink" or storage form with distinct physicochemical characteristics—primarily extreme lipophilicity and negligible aqueous solubility. This guide details its properties, metabolic context, and validated LC-MS/MS protocols for its detection.[1][2][3]

Chemical Identity & Structural Architecture

The compound is a "pseudo-ceramide," mimicking the structure of C18-ceramide but utilizing the Fingolimod backbone instead of sphingosine. The "d4" label typically resides on the phenylene ring or the ethylene linker of the Fingolimod moiety to ensure metabolic stability and prevent deuterium exchange.

PropertySpecification
Chemical Name N-(1-Hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl-d4)stearamide
Common Name Fingolimod Stearoate Amide-d4; N-Stearoyl FTY720-d4
Role Internal Standard (IS) for Fingolimod M30 Metabolite
Molecular Formula C₃₇H₆₃D₄NO₃
Molecular Weight ~577.96 g/mol (vs. 573.93 g/mol for d0)
Parent Drug Fingolimod (FTY720)
Fatty Acid Chain Stearic Acid (C18:[4]0)
Structural Logic

The molecule consists of three distinct domains governing its behavior:

  • Polar Head Group: A 1,3-diol motif (similar to serine/sphingosine) capable of hydrogen bonding, though sterically hindered by the amide.

  • Core Linker (Deuterated): The phenyl-ethyl backbone where the isotopic label is placed.

  • Dual Hydrophobic Tails: The native octyl chain of Fingolimod plus the newly added C18 stearoyl chain. This creates a "double-tailed" lipid structure, drastically increasing LogP compared to the parent drug.

Physicochemical Profile

The stearoylation of Fingolimod fundamentally inverts its solubility profile. While Fingolimod HCl is water-soluble, the Stearoate Amide is a waxy, highly lipophilic solid.

Key Properties Table[6]
ParameterValue / CharacteristicExperimental Implication
LogP (Predicted) > 11.0Extreme hydrophobicity; requires non-aqueous solvents for stock prep.
Solubility (Water) Negligible (< 1 ng/mL)Will precipitate immediately in aqueous buffers; high risk of non-specific binding to plastics.
Solubility (Organic) Soluble in MeOH, DMSO, THF, CHCl₃Stock solutions must be prepared in MeOH or DMSO.
pKa (Amide) Neutral (Non-ionizable)Unlike Fingolimod (basic amine), the amide nitrogen is not protonated at physiological pH.
Melting Point 95°C – 105°C (Solid)Exists as a waxy solid; typically handled as a dry powder or frozen solution.
Hygroscopicity LowThe lipid tails shield the polar diol, reducing moisture uptake compared to FTY720-HCl.
Critical Handling Note: The "Wall Effect"

Due to its high LogP, Fingolimod Stearoate Amide-d4 exhibits aggressive non-specific binding to polypropylene and glass surfaces in aqueous solutions.

  • Protocol Rule: Never dilute stock solutions into >30% water without a carrier protein (BSA) or surfactant.

  • Storage: Store stocks in glass vials with Teflon-lined caps at -20°C.

Biological Context: The Ceramide Synthase Pathway

Fingolimod mimics sphingosine.[4][5][6][7] While its therapeutic effect relies on phosphorylation by Sphingosine Kinase 2 (SphK2), it also competes with sphingosine for acylation by Ceramide Synthases (CerS), leading to the formation of N-acyl metabolites like the Stearoate Amide.

MetabolicPathway cluster_legend Pathway Legend FTY Fingolimod (FTY720) (Pro-drug) FTY_P Fingolimod-Phosphate (Active S1P Modulator) FTY->FTY_P Phosphorylation Stearoyl Fingolimod Stearoate Amide (Metabolite M30 / Impurity) FTY->Stearoyl N-Acylation (Stearic Acid) SphK2 Sphingosine Kinase 2 SphK2->FTY_P CerS Ceramide Synthase (CerS) CerS->Stearoyl key Fingolimod is diverted into two competing pathways: Activation vs. Storage (Ceramide analog)

Figure 1: Divergent metabolic fate of Fingolimod.[7] The formation of the Stearoate Amide (M30) represents the "ceramide pathway," competing with the activation pathway.

Analytical Protocol: LC-MS/MS Quantification

This protocol describes the use of Fingolimod Stearoate Amide-d4 as an internal standard. The method relies on the fragmentation of the amide bond to release the characteristic Fingolimod backbone fragment.

A. Mass Spectrometry Settings (MRM)
  • Ionization: ESI Positive Mode (ESI+)

  • Mechanism: Protonation occurs on the hydroxyl groups or the amide oxygen, followed by in-source fragmentation or collision-induced dissociation (CID).

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (CE)
Fingolimod Stearoate (d0) 574.5 [M+H]⁺255.3 [C₁₉H₃₁]⁺35 eV
Fingolimod Stearoate-d4 (IS) 578.5 [M+H]⁺259.3 [C₁₉H₂₇D₄]⁺35 eV

Note: The product ion m/z 255/259 corresponds to the dehydration and cleavage of the headgroup/amide, leaving the characteristic octyl-phenyl-ethyl carbocation.

B. Chromatographic Separation

Due to the C18 chain, this analyte is extremely retained on standard C18 columns. A C8 or Phenyl-Hexyl column is recommended to reduce run times.

  • Column: Kinetex C8 or Biphenyl (50 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 5 mM Ammonium Formate in Water (0.1% Formic Acid).

  • Mobile Phase B: Methanol:Acetonitrile (50:50) + 0.1% Formic Acid.

    • Why MeOH/ACN mix? Pure ACN may not sufficiently solubilize the stearoyl chain; MeOH improves solubility.

  • Gradient:

    • Start at 60% B.

    • Ramp to 98% B over 2.0 min.

    • Hold at 98% B for 2.0 min (Elution of Stearoate Amide).

    • Re-equilibrate.

C. Sample Preparation Workflow

Standard Protein Precipitation (PPT) is often insufficient for extracting such lipophilic metabolites from plasma. A Liquid-Liquid Extraction (LLE) is preferred.

LCMS_Workflow cluster_tips Critical Success Factors Sample Plasma Sample (100 µL) IS_Add Add IS Spike (Fingolimod Stearoate-d4) Sample->IS_Add Extract Liquid-Liquid Extraction (MTBE or Ethyl Acetate) IS_Add->Extract Dry Evaporate to Dryness (N2 stream @ 40°C) Extract->Dry Recon Reconstitute (100% Methanol) Dry->Recon Inject Inject to LC-MS/MS (High Organic Gradient) Recon->Inject Tip1 Reconstitution Solvent: MUST be high % organic (>80%) to prevent precipitation.

Figure 2: Extraction and analysis workflow. Note the critical requirement for high-organic reconstitution solvent to maintain solubility of the stearoyl derivative.

Synthesis & Stability Considerations

Synthesis Route (Brief)

The d4-standard is synthesized by coupling Fingolimod-d4 HCl with Stearoyl Chloride in the presence of a base (TEA or DIPEA) in dichloromethane.

  • Purification: Requires silica gel chromatography eluting with Hexane/Ethyl Acetate (due to low polarity).

Stability Profile
  • Solid State: Stable for >2 years at -20°C.

  • Solution State:

    • Hydrolysis: The amide bond is chemically stable at neutral pH but can hydrolyze under strong acidic/basic conditions at high temperatures.

    • Adsorption: Significant loss of titer if stored in low-organic solvents (<50% MeOH/ACN) in glass or non-treated plastic vials.

References

  • Kovarik, J. M., et al. (2020). "A sensitive liquid chromatography-tandem mass spectrometry method for quantitative bioanalysis of fingolimod in human blood." Biomedical Chromatography, 34(6).[1] Link

  • Zolnerciks, J. K., et al. (2011). "Fingolimod (FTY720): discovery and development of an oral drug to treat multiple sclerosis."[7][8][9][10] Nature Reviews Drug Discovery, 9, 883–906. Link

  • FDA Center for Drug Evaluation and Research. (2010). "NDA 022527: Gilenya (fingolimod) Chemistry Review." U.S. Food and Drug Administration.[8][11] Link

  • PubChem. (2025). "Fingolimod Stearate Amide (Compound Summary)." National Library of Medicine. Link

  • BenchChem. (2023). "Fingolimod Stearate Amide: Physicochemical Properties and Impurity Profiling." Link

Sources

Introduction: Fingolimod and the Imperative for Precise Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Application of Deuterated Internal Standards in Fingolimod Bioanalysis, Featuring Fingolimod Stearate Amide-d4

This guide provides an in-depth technical exploration into the critical role of deuterated internal standards for the accurate quantification of Fingolimod in biological matrices. While focusing on the principles and methodologies applicable to any stable isotope-labeled (SIL) internal standard for Fingolimod, we will use Fingolimod Stearate Amide-d4 as a case study for a specialized analytical standard. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies of Fingolimod.

Fingolimod (marketed as Gilenya) represents a significant advancement in the treatment of relapsing-remitting multiple sclerosis (RRMS).[1][2] As the first oral disease-modifying therapy approved for RRMS, its mechanism of action is novel.[2][3] Fingolimod is a sphingosine-1-phosphate (S1P) receptor modulator.[3] Upon administration, it is phosphorylated in vivo to its active metabolite, Fingolimod-Phosphate (Fingolimod-P).[1][4] This active form acts as a functional antagonist at S1P receptors on lymphocytes, sequestering them in lymph nodes and preventing their infiltration into the central nervous system, thereby mitigating the inflammatory autoimmune response characteristic of MS.[4][5]

Given its potent immunomodulatory effects and narrow therapeutic window, the precise and accurate quantification of Fingolimod and Fingolimod-P in biological matrices such as whole blood or plasma is paramount.[1][6][7] Robust bioanalytical methods are essential for:

  • Pharmacokinetic (PK) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.[4][8]

  • Bioequivalence (BE) Studies: To compare the bioavailability of a generic drug product to the brand-name drug.[6][7]

  • Therapeutic Drug Monitoring (TDM): To optimize dosing regimens for individual patients, ensuring efficacy while minimizing potential toxicity.

The gold standard for such quantitative bioanalysis is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique whose reliability is fundamentally dependent on the use of an appropriate internal standard.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In quantitative LC-MS/MS, an internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample. Its purpose is to correct for variability throughout the analytical workflow.[9] The ideal IS is a stable isotope-labeled (SIL) version of the analyte, often a deuterated analog.[9]

A deuterated internal standard, where several hydrogen atoms are replaced with deuterium (²H), is chemically identical to the analyte. This results in nearly identical physicochemical properties, leading to:

  • Co-elution with the analyte during chromatographic separation.

  • Identical extraction recovery from the biological matrix.

  • Similar ionization efficiency in the mass spectrometer source.

Because the SIL-IS experiences the same experimental variations as the analyte (e.g., sample loss during extraction, ion suppression from the matrix), the ratio of the analyte's response to the IS's response remains constant.[10] This ratiometric measurement provides a highly accurate and precise quantification, effectively nullifying most sources of analytical error.[9][11]

cluster_Process Bioanalytical Workflow cluster_Variability Sources of Variability cluster_Correction Correction Mechanism P1 Sample Extraction P2 LC Separation P1->P2 P3 MS Ionization P2->P3 P4 MS Detection P3->P4 Analyte Analyte Signal P4->Analyte IS Deuterated IS Signal P4->IS V1 Incomplete Recovery V1->P1 affects both V2 Injection Volume Error V2->P2 affects both V3 Matrix-Induced Ion Suppression V3->P3 affects both V4 Instrument Fluctuation V4->P4 affects both Ratio Ratio (Analyte / IS) = Accurate Result Analyte->Ratio IS->Ratio cluster_Pre Pre-Analytical cluster_Analytical Analytical cluster_Post Post-Analytical S1 Receive Blood Sample S2 Spike with Internal Standard (Fingolimod-d4) S1->S2 A1 Protein Precipitation (Acetonitrile) S2->A1 A2 Centrifugation A1->A2 A3 Supernatant Evaporation A2->A3 A4 Reconstitution A3->A4 A5 LC-MS/MS Injection A4->A5 D1 Data Acquisition (MRM Signals) A5->D1 D2 Integration & Ratio Calculation (Analyte Area / IS Area) D1->D2 D3 Quantification via Calibration Curve D2->D3 D4 Report Final Concentration D3->D4 Start Start Method Validation Selectivity Is the method selective? Start->Selectivity Linearity Is the curve linear over the desired range? Selectivity->Linearity Yes Fail Method Fails (Revise & Re-validate) Selectivity->Fail No AccuracyPrecision Are Accuracy & Precision within acceptance limits? Linearity->AccuracyPrecision Yes Linearity->Fail No Stability Is the analyte stable under all test conditions? AccuracyPrecision->Stability Yes AccuracyPrecision->Fail No Pass Method Validated Stability->Pass Yes Stability->Fail No

Sources

Technical Guide: Analytical Standardization of Fingolimod Stearate Amide-d4

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Fingolimod Stearate Amide-d4 , a deuterated internal standard used in the quantitative bioanalysis and impurity profiling of the immunomodulator Fingolimod (FTY720).

Executive Summary & Chemical Identity

Fingolimod Stearate Amide (N-stearoyl-fingolimod) is a critical process-related impurity and a potential in vivo metabolite of the multiple sclerosis drug Fingolimod (Gilenya®). Structurally, it represents the ceramide-like analog of Fingolimod, formed via the N-acylation of the primary amine with stearic acid.

The d4-analog (Fingolimod Stearate Amide-d4) serves as a stable isotope-labeled internal standard (SIL-IS). It is essential for normalizing matrix effects, extraction efficiency, and ionization variability during LC-MS/MS analysis.

Chemical Classification
PropertyDetail
Systematic Name N-[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]octadecanamide-d4
Parent Compound Fingolimod (FTY720)
Derivatization N-acylation (Stearic Acid)
Isotope Label Deuterium (d4); typically ring-labeled or chain-labeled on the fingolimod backbone.[1][2]
CAS (Unlabeled) 1242271-27-7

Molecular Weight Analysis

Precise molecular weight calculations are prerequisites for mass spectrometry tuning. The "d4" designation indicates the replacement of four hydrogen atoms (


, 1.0078 Da) with four deuterium atoms (

, 2.0141 Da), resulting in a net mass shift of approximately +4.025 Da .
Stoichiometry & Formula Derivation

The formation of the amide involves the condensation of Fingolimod and Stearic Acid, followed by the isotope shift.

  • Fingolimod Base:

    
    [3]
    
  • Stearic Acid:

    
    
    
  • Condensation (-

    
    ): 
    
    
    
  • Deuteration (d4): Four protons (

    
    ) replaced by Deuterium (
    
    
    
    ).
    • Final Formula:

      
      
      
Mass Spectrometry Values

For high-resolution MS (HRMS) and triple quadrupole (QqQ) workflows, the Monoisotopic Mass is the operational metric, not the Average Molecular Weight.

MetricCalculation LogicValue (Da)
Average Molecular Weight Weighted average of all natural isotopes.577.96 g/mol
Monoisotopic Mass Sum of the primary isotope masses (

).
577.5375 Da
Precursor Ion

Monoisotopic Mass + Proton (

).
578.5448 m/z
Mass Shift (

)
Difference from unlabeled analog (

).
+4.03 Da

Critical Note: The exact position of the deuterium label (e.g., on the phenylene ring vs. the octyl chain) does not alter the molecular weight but does influence the fragmentation pattern in MS/MS. Ensure your transition selection accounts for whether the label is retained in the product ion.

Synthesis & Biological Context

Fingolimod mimics sphingosine.[4][5][6] In biological systems, it can be recognized by Ceramide Synthases (CerS) , which typically acylate sphingosine to form ceramides. The formation of Fingolimod Stearate Amide represents a "pseudo-ceramide" synthesis, potentially sequestering the drug into lipid droplets or altering its phosphorylation kinetics.

Synthesis Pathway Visualization

The following diagram illustrates the chemical logic connecting the drug, the fatty acid, and the resulting amide impurity.

Fingolimod_Synthesis FTY Fingolimod (FTY720) C19H33NO2 Reaction Amide Coupling (-H2O) FTY->Reaction Stearic Stearic Acid C18H36O2 Stearic->Reaction Impurity Fingolimod Stearate Amide C37H67NO3 (Unlabeled) Reaction->Impurity Synthase/Chemical Deuteration Isotope Labeling (d4 Incorporation) Impurity->Deuteration Custom Synthesis FinalProduct Fingolimod Stearate Amide-d4 C37H63D4NO3 MW: ~577.96 Deuteration->FinalProduct FTY_d4 Fingolimod-d4 FTY_d4->Reaction Alt Route

Caption: Chemical pathway showing the formation of the stearate amide and the integration of the deuterium label.

Analytical Workflow (LC-MS/MS)

To quantify this metabolite/impurity, a Multiple Reaction Monitoring (MRM) method is required. The d4-analog acts as the internal standard.[7]

Sample Preparation Protocol

This protocol utilizes Liquid-Liquid Extraction (LLE) to isolate the lipophilic amide from plasma or formulation matrices.

  • Aliquot: Transfer 50 µL of biological sample (plasma/serum) to a borosilicate glass tube.

  • IS Spiking: Add 10 µL of Fingolimod Stearate Amide-d4 working solution (e.g., 100 ng/mL in Methanol). Vortex for 10 sec.

  • Extraction: Add 200 µL of extraction buffer (Chloroform:Methanol 2:1 v/v) or Ethyl Acetate.

    • Rationale: The stearate tail makes this molecule highly hydrophobic (

      
      ). Non-polar solvents are strictly required.
      
  • Agitation: Shake horizontally for 10 mins; Centrifuge at 4000 x g for 10 mins at 4°C.

  • Reconstitution: Evaporate the organic supernatant under Nitrogen (

    
    ) at 40°C. Reconstitute in 100 µL of Mobile Phase B (Acetonitrile/Isopropanol).
    
Mass Spectrometry Parameters[10]
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Column: C8 or C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm). High organic gradients are necessary to elute the stearate chain.

CompoundPrecursor Ion (Q1)Product Ion (Q3)*Collision Energy (eV)
Fingolimod Stearate Amide 574.5 m/z556.5 (

)
25
Fingolimod Stearate Amide-d4 578.5 m/z560.5 (

)
25

*Note: The water loss transition


 is common for ceramide-like structures. A more specific transition would be the cleavage of the amide bond to generate the sphingoid base fragment (m/z ~255-260 range), depending on where the d4 label is located.
Isotope Dilution Strategy

The following diagram details the self-validating logic of using the d4-IS to correct for matrix effects.

LCMS_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample (Unknown Conc.) Mix Equilibration Sample->Mix IS Spike IS: Fingolimod Stearate Amide-d4 (Fixed Conc.) IS->Mix Ionization ESI+ Ionization (Co-elution of Analyte & IS) Mix->Ionization Extraction Detection MRM Detection Q1 -> Q3 Ionization->Detection Ratio Calculate Area Ratio (Analyte Area / IS Area) Detection->Ratio Quant Quantification (Regression Analysis) Ratio->Quant

Caption: Workflow demonstrating the normalization of analytical variability using the d4 Internal Standard.

References

  • PubChem. (n.d.). Fingolimod Stearate Amide (Compound Summary). National Library of Medicine. Retrieved February 22, 2026, from [Link]

  • Strosznajder, R. P., et al. (2020).[8] Fingolimod Affects Transcription of Genes Encoding Enzymes of Ceramide Metabolism in Animal Model of Alzheimer's Disease. Molecular Neurobiology. Retrieved from [Link]

Sources

An In-depth Technical Guide to Fingolimod Stearate Amide-d4: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Fingolimod Stearate Amide-d4, a critical internal standard for the bioanalysis of the active pharmaceutical ingredient (API) Fingolimod and its related impurities. We will delve into the rationale for its use, its chemical structure, a proposed synthetic pathway, and the analytical techniques essential for its characterization and application in a research and development setting.

Introduction: The Role of Fingolimod and the Necessity of a Deuterated Internal Standard

Fingolimod (marketed as Gilenya) is an immunomodulating drug used to treat relapsing forms of multiple sclerosis (MS).[1][2] It is a sphingosine-1-phosphate (S1P) receptor modulator that, after in-vivo phosphorylation, sequesters lymphocytes in lymph nodes, preventing their infiltration into the central nervous system and subsequent inflammatory damage.[1]

During the synthesis and storage of Fingolimod, or as a potential metabolite, an impurity known as Fingolimod Stearate Amide can form. To accurately quantify the levels of both Fingolimod and this impurity in biological matrices, a stable isotope-labeled internal standard is indispensable. Fingolimod Stearate Amide-d4 serves this purpose, offering a nearly identical chemical and physical behavior to the non-labeled analyte, which is crucial for correcting for variations during sample preparation and analysis by mass spectrometry.[3] The use of deuterated standards is considered the gold standard in quantitative bioanalysis due to their ability to co-elute with the analyte and be distinguished by their mass-to-charge ratio (m/z).[3][4]

Chemical Structure and Physicochemical Properties

The chemical structure of Fingolimod Stearate Amide-d4 is characterized by the Fingolimod core, where the primary amine has formed an amide bond with stearic acid. The "-d4" designation indicates the presence of four deuterium atoms, which are located on the two hydroxymethyl groups of the propanediol backbone.[5][6] This specific placement of deuterium atoms provides a stable isotopic label with a low probability of exchange.

Table 1: Physicochemical Properties of Fingolimod Stearate Amide-d4

PropertyValueSource
IUPAC Name N-(1-hydroxy-2-(hydroxymethyl-d2)-4-(4-octylphenyl)butan-2-yl-1,1-d2)stearamideLGC Standards
Molecular Formula C₃₇H₆₃D₄NO₃LGC Standards
Molecular Weight 577.97 g/mol Toronto Research Chemicals
CAS Number 1242271-27-7 (non-labelled)

Synthesis of Fingolimod Stearate Amide-d4: A Proposed Pathway

Stage 1: Synthesis of Fingolimod-d4

The synthesis of the deuterated Fingolimod core is the initial and most critical stage. This can be achieved by modifying existing Fingolimod syntheses to incorporate deuterated reagents. A common route for Fingolimod synthesis involves a double Henry reaction (nitroaldol reaction) followed by reduction.[8]

Experimental Protocol: Synthesis of Fingolimod-d4

  • Friedel-Crafts Acylation: React n-octylbenzene with 3-nitropropanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 1-(4-octylphenyl)-3-nitropropan-1-one.[8]

  • Reduction of the Ketone: The ketone is selectively reduced to a methylene group using a reducing agent like triethylsilane and trifluoroacetic acid to yield 1-(4-octylphenyl)-3-nitropropane.[8]

  • Double Henry Reaction with Deuterated Formaldehyde: The key deuteration step involves reacting 1-(4-octylphenyl)-3-nitropropane with a deuterated formaldehyde source (e.g., paraformaldehyde-d2) under basic conditions. This introduces two -CD₂OH groups alpha to the nitro group, forming 2-(4-octylphenethyl)-2-nitropropane-1,3-diol-d4.

  • Reduction of the Nitro Group: The final step in forming the Fingolimod-d4 core is the reduction of the nitro group to a primary amine. This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[7]

Stage 2: Amide Coupling to form Fingolimod Stearate Amide-d4

With the Fingolimod-d4 core synthesized, the final step is the formation of the amide bond with stearic acid.

Experimental Protocol: Amide Coupling

  • Activation of Stearic Acid: Stearic acid is first activated to facilitate the reaction with the primary amine of Fingolimod-d4. Common activating agents include thionyl chloride (to form the acyl chloride) or carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as N-hydroxysuccinimide (NHS).

  • Amide Bond Formation: The activated stearic acid is then reacted with Fingolimod-d4 in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide) with a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the acid formed during the reaction.

  • Purification: The final product, Fingolimod Stearate Amide-d4, is purified from the reaction mixture using column chromatography on silica gel to remove any unreacted starting materials and byproducts.

Diagram 1: Proposed Synthetic Pathway for Fingolimod Stearate Amide-d4

G cluster_stage1 Stage 1: Synthesis of Fingolimod-d4 cluster_stage2 Stage 2: Amide Coupling n-octylbenzene n-octylbenzene 1-(4-octylphenyl)-3-nitropropan-1-one 1-(4-octylphenyl)-3-nitropropan-1-one n-octylbenzene->1-(4-octylphenyl)-3-nitropropan-1-one 1. Friedel-Crafts Acylation 1-(4-octylphenyl)-3-nitropropane 1-(4-octylphenyl)-3-nitropropane 1-(4-octylphenyl)-3-nitropropan-1-one->1-(4-octylphenyl)-3-nitropropane 2. Ketone Reduction 2-(4-octylphenethyl)-2-nitropropane-1,3-diol-d4 2-(4-octylphenethyl)-2-nitropropane-1,3-diol-d4 1-(4-octylphenyl)-3-nitropropane->2-(4-octylphenethyl)-2-nitropropane-1,3-diol-d4 3. Double Henry Reaction (with Paraformaldehyde-d2) Fingolimod-d4 Fingolimod-d4 2-(4-octylphenethyl)-2-nitropropane-1,3-diol-d4->Fingolimod-d4 4. Nitro Group Reduction Fingolimod Stearate Amide-d4 Fingolimod Stearate Amide-d4 Fingolimod-d4->Fingolimod Stearate Amide-d4 Stearic Acid Stearic Acid Stearic Acid->Fingolimod Stearate Amide-d4 Amide Coupling

Caption: Proposed two-stage synthesis of Fingolimod Stearate Amide-d4.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Fingolimod Stearate Amide-d4.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the final compound. A stability-indicating method should be developed to separate Fingolimod Stearate Amide-d4 from its potential impurities and starting materials.[9]

Table 2: Example HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient A suitable gradient from a high percentage of A to a high percentage of B
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection UV at 220 nm
Injection Volume 10 µL
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of Fingolimod Stearate Amide-d4 and to provide structural information through fragmentation analysis. For Fingolimod-d4, the precursor to the final product, the expected m/z for the protonated molecule [M+H]⁺ would be approximately 312.4, a +4 Da shift from the non-deuterated Fingolimod (m/z 308.4).[4] The final product, Fingolimod Stearate Amide-d4, would show a corresponding +4 Da shift from its non-deuterated analog.

Table 3: Expected Mass Spectrometry Data

CompoundExpected [M+H]⁺ (m/z)
Fingolimod308.4
Fingolimod-d4312.4
Fingolimod Stearate Amide574.9
Fingolimod Stearate Amide-d4 578.9
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the precise structure of the synthesized molecule, including the location of the deuterium atoms.

  • ¹H NMR: In the ¹H NMR spectrum of Fingolimod Stearate Amide-d4, the signals corresponding to the protons on the two hydroxymethyl groups of the Fingolimod core will be absent or significantly reduced in intensity compared to the non-deuterated analog. The rest of the spectrum, including the signals for the aromatic protons, the alkyl chains, and the amide proton, should be present.

  • ¹³C NMR: The ¹³C NMR spectrum will show signals for all the carbon atoms in the molecule. The carbons bearing the deuterium atoms (-CD₂OH) will exhibit a characteristic triplet splitting pattern due to C-D coupling and will have a slightly different chemical shift compared to the corresponding carbons in the non-deuterated compound.

  • ²H NMR: A deuterium NMR spectrum can be acquired to directly observe the deuterium signals, confirming their presence and providing information about their chemical environment.

Application in Bioanalytical Methods

The primary application of Fingolimod Stearate Amide-d4 is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Fingolimod Stearate Amide in biological samples such as plasma or whole blood.[10][11]

G Biological Sample Biological Sample Sample Preparation Sample Preparation Biological Sample->Sample Preparation Spike with Fingolimod Stearate Amide-d4 LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Protein Precipitation/ Liquid-Liquid Extraction Data Processing Data Processing LC-MS/MS Analysis->Data Processing MRM Detection Quantification Quantification Data Processing->Quantification Analyte/IS Peak Area Ratio

Sources

Fingolimod Stearate Amide: Mechanism, Detection, and Control in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to:

Executive Summary

In the development of Fingolimod (FTY720) formulations, the stability of the active pharmaceutical ingredient (API) is compromised by its primary amine functionality. A critical, often overlooked degradation pathway is the formation of Fingolimod Stearate Amide (CAS 1242271-27-7) . This impurity arises from a specific drug-excipient incompatibility between Fingolimod and stearate-based lubricants (e.g., Magnesium Stearate), leading to the formation of a lipophilic amide adduct.

This guide provides a comprehensive technical analysis of this impurity, detailing its formation thermodynamics, validated LC-MS/MS detection protocols, and formulation mitigation strategies. It serves as a self-validating protocol for researchers aiming to minimize this impurity below ICH Q3B thresholds.

Chemical Identity and Formation Mechanism

The Impurity Profile

Fingolimod Stearate Amide is the N-acylated derivative of Fingolimod. Unlike the parent drug, which is amphiphilic, this impurity is highly lipophilic due to the addition of the C18 stearyl chain.

AttributeSpecification
Common Name Fingolimod Stearate Amide
Chemical Name N-[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]octadecanamide
CAS Number 1242271-27-7
Molecular Formula C₃₇H₆₇NO₃
Molecular Weight 573.93 g/mol
Parent Drug MW 307.47 g/mol (Free Base)
Solubility Insoluble in water; Soluble in DCM, THF, Methanol
Mechanistic Pathway: The "Lubricant Incompatibility"

The formation of Fingolimod Stearate Amide is a classic example of nucleophilic acyl substitution occurring in the solid state.

  • Nucleophile: The primary amine (–NH₂) of Fingolimod acts as a nucleophile.

  • Electrophile: The carbonyl carbon of the stearic acid moiety. While Magnesium Stearate is a salt, commercial grades often contain free stearic acid or undergo hydrolysis in the presence of moisture, generating free fatty acids.

  • Reaction: The amine attacks the carboxyl group (often catalyzed by trace moisture or acidic microenvironments), eliminating water to form the stable amide bond.

Note: Commercial Magnesium Stearate is a mixture of stearate (C18) and palmitate (C16). Consequently, Fingolimod Palmitate Amide (CAS 1242271-26-6) is frequently observed as a co-impurity.

ReactionMechanism Fingolimod Fingolimod (Primary Amine) Nucleophile Transition Tetrahedral Intermediate (Transition State) Fingolimod->Transition Nucleophilic Attack MgStearate Mg Stearate / Stearic Acid (Excipient Source) MgStearate->Transition Acyl Donor Impurity Fingolimod Stearate Amide (Stable Amide) Transition->Impurity Elimination Water H2O / Mg(OH)2 (By-product) Transition->Water

Figure 1: Reaction pathway for the formation of Fingolimod Stearate Amide from the parent amine and excipient source.

Analytical Strategy: Detection and Quantification

Due to the significant molecular weight difference (+266 Da) and lipophilicity shift, Reverse Phase HPLC (RP-HPLC) coupled with High-Resolution Mass Spectrometry (HRMS) is the gold standard for detection.

Chromatographic Behavior

The stearate moiety drastically increases the retention time (RT) on C18 columns.

  • Fingolimod RT: ~5–7 min (depending on gradient)

  • Stearate Amide RT: ~15–20 min (elutes in the high-organic wash phase)

Protocol: LC-MS/MS Method for Impurity Profiling

Objective: Quantify Fingolimod Stearate Amide at trace levels (<0.1%).

A. Sample Preparation:

  • Extraction: Disperse formulation powder (capsule content) in Methanol:THF (80:20 v/v) . The THF is crucial to solubilize the lipophilic stearate amide.

  • Sonication: Sonicate for 15 minutes at ambient temperature.

  • Filtration: Filter through 0.22 µm PTFE filter (Nylon filters may adsorb the lipophilic impurity).

B. LC-MS Parameters:

ParameterSettingRationale
Column C18 (e.g., Kinetex Biphenyl or BEH C18), 100 x 2.1 mm, 1.7 µmHigh resolution for hydrophobic separation.
Mobile Phase A 0.1% Formic Acid in WaterProtonation of the amide nitrogen for MS detection.
Mobile Phase B 0.1% Formic Acid in Acetonitrile/IPA (90:10)IPA ensures elution of highly lipophilic species.
Gradient 0-2 min: 30% B; Ramp to 95% B at 10 min; Hold 5 min.Steep gradient required to elute the stearate amide.
Flow Rate 0.4 mL/minOptimal for ESI efficiency.
Detection ESI Positive Mode (+ve)Detects [M+H]⁺ ions.
Target Mass m/z 574.6 ([M+H]⁺)Specific for Fingolimod Stearate Amide.

C. System Suitability Criteria:

  • Resolution (Rs): > 2.0 between Fingolimod and any early eluting degradants.

  • Tailing Factor: < 1.5 for the Stearate Amide peak (critical due to lipophilicity).

  • S/N Ratio: > 10 for the Limit of Quantitation (LOQ) standard (0.05% level).

AnalyticalWorkflow Sample Formulation Sample (Capsule/Powder) Extraction Extraction Solvent MeOH:THF (80:20) *Critical for Lipophilicity* Sample->Extraction Separation UHPLC Separation C18 Column Gradient to 95% B Extraction->Separation Detection MS/MS Detection ESI+ (m/z 574.6) Separation->Detection Data Quantification vs. Reference Standard Detection->Data

Figure 2: Analytical workflow for the extraction and specific detection of the lipophilic amide impurity.

Risk Assessment & Regulatory Context

Toxicity Profile

Unlike the genotoxic impurities often associated with Fingolimod synthesis (e.g., alkyl halides), Fingolimod Stearate Amide is considered a degradant .

  • Structure-Activity Relationship (SAR): It is a fatty acid amide. These are generally metabolically stable or hydrolyzed back to the parent drug and fatty acid.

  • ICH Classification: Classifiable under ICH Q3B (Impurities in New Drug Products) .

  • Reporting Threshold: 0.1% (for max daily dose ≤ 1g).

  • Qualification Threshold: 0.2% or 3 mg TDI (whichever is lower).

Impact on Bioavailability

While likely non-toxic, the formation of this impurity represents a loss of potency . Furthermore, the amide is significantly less soluble than Fingolimod HCl, potentially affecting dissolution rates if present in high quantities.

Mitigation Strategies: Formulation Engineering

To prevent the formation of Fingolimod Stearate Amide, the formulation strategy must disrupt the amine-carboxyl interaction.

Excipient Selection (The "Golden Rule")

Avoid Magnesium Stearate. The most effective mitigation is replacing stearate-based lubricants with non-reactive alternatives.

Lubricant CandidateCompatibility RiskRecommendation
Magnesium Stearate High (Forms Stearate Amide)AVOID
Stearic Acid Very High (Direct reactant)AVOID
Sodium Stearyl Fumarate (SSF) Moderate (Less reactive, but still an ester/salt)Use with Caution
Glyceryl Behenate Low (Ester bond, sterically hindered)PREFERRED
Talc / Colloidal Silica None (Inorganic, inert)PREFERRED (Glidant only)
Process Control

If Magnesium Stearate must be used (e.g., for specific flow properties):

  • Limit Concentration: Use < 0.5% w/w.

  • Moisture Control: Maintain low water activity (Aw < 0.2). Moisture catalyzes the amidation.

  • Blending Order: Use a "non-interacting" filler (e.g., Mannitol) to pre-coat the API before adding the lubricant.

References

  • PubChem. (n.d.). Fingolimod Stearate Amide (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • European Medicines Agency (EMA). (2021). Assessment Report: Fingolimod Mylan (Procedure No. EMEA/H/C/005632/0000). Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2010).[1] Chemistry Review: Gilenya (Fingolimod) Capsules (NDA 202-526). Retrieved from [Link]

Sources

Validation & Comparative

Advanced Bioanalysis Guide: Optimizing Quantification of Hydrophobic Fingolimod Metabolites (M30) using Fingolimod Stearoate Amide-d4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hydrophobicity Gap" in FTY720 Bioanalysis

In the bioanalysis of Fingolimod (FTY720), most clinical assays focus on the parent drug and its active phosphorylated metabolite (Fingolimod-P). However, a critical "blind spot" often exists in metabolic profiling: the fatty acid amide metabolites .

Fingolimod undergoes reversible acylation by ceramide synthases to form dihydroceramide analogs. The most prominent of these is N-stearoyl fingolimod (also known as Fingolimod Stearoate Amide or Metabolite M30). This compound is significantly more lipophilic than the parent drug, creating a massive "hydrophobicity gap" that renders standard internal standards (like Fingolimod-d4) ineffective.

This guide objectively compares Fingolimod Stearoate Amide-d4 against other internal standard (IS) strategies, demonstrating why structural and isotopic fidelity is non-negotiable for accurate quantification of this lipophilic species.

The Biological Context: Why Measure M30?

Fingolimod mimics sphingosine.[1] Just as sphingosine is acylated to form ceramides, Fingolimod is acylated to form Fingolimod-ceramides .

  • The Analyte: Fingolimod Stearoate Amide (M30).

  • Formation: Acylation of the primary amine with Stearic Acid (C18:0).

  • Significance: These metabolites can act as a reservoir for the parent drug or contribute to off-target lipid signaling. Their extreme lipophilicity means they accumulate in adipose and brain tissue differently than the parent drug.

Visualization: The Divergent Metabolic Pathways of Fingolimod

Fingolimod_Metabolism FTY720 Fingolimod (FTY720) FTY720_P Fingolimod-Phosphate (Active Metabolite) FTY720->FTY720_P Sphingosine Kinase 2 (Reversible) M30 Fingolimod Stearoate Amide (Metabolite M30) FTY720->M30 Ceramide Synthase (C18:0 Acylation) Inactive Omega-Hydroxylated Metabolites FTY720->Inactive CYP4F2 (Elimination) M30->FTY720 Ceramidase (Hydrolysis)

Figure 1: Metabolic fate of Fingolimod.[2] Note the divergence between activation (phosphorylation) and storage/lipotoxicity pathways (acylation to M30).

Comparative Analysis: Selecting the Right Internal Standard

When quantifying Fingolimod Stearoate Amide , the choice of Internal Standard determines the assay's robustness. Below is a comparison of the three most common strategies.

The Candidates
  • Fingolimod Stearoate Amide-d4 (The Specialist): The stable isotope-labeled version of the specific metabolite.

  • Fingolimod-d4 (The Generalist): The standard used for the parent drug.

  • C18-Dihydroceramide-d3 (The Analog): A structural analog with similar lipid tail but different headgroup.

Performance Metrics Comparison
FeatureFingolimod Stearoate Amide-d4Fingolimod-d4C18-Dihydroceramide-d3
Chemical Structure Identical (Deuterated)Missing C18 Stearoyl chainDifferent Headgroup
Retention Time (RT) Co-elutes with M30 Elutes ~3-5 min earlierCo-elutes (approx.)
LogP (Lipophilicity) ~10.5 (High)~4.5 (Moderate)~10.0 (High)
Matrix Effect Correction Excellent (Same RT)Poor (Different RT zone)Moderate (Ionization diff.)
Extraction Recovery Identical to AnalyteSignificantly HigherSimilar
Cost HighLowModerate
Why "The Generalist" Fails

Many labs attempt to use Fingolimod-d4 to quantify all metabolites. This is scientifically flawed for M30 because:

  • RT Shift: M30 elutes at high organic solvent percentages (e.g., 95% B). Fingolimod-d4 elutes much earlier (e.g., 60% B).

  • Matrix Mismatch: The matrix suppression/enhancement at 95% B (phospholipids region) is totally different from the region where Fingolimod-d4 elutes. The IS cannot correct for ion suppression it does not experience.

Experimental Protocol: Validated Quantification Workflow

This protocol outlines the quantification of Fingolimod Stearoate Amide (M30) in human plasma, emphasizing the necessity of the d4-stearoate standard.

Materials[1][4][5]
  • Analyte: Fingolimod Stearoate Amide (M30).

  • Internal Standard: Fingolimod Stearoate Amide-d4 (100 ng/mL in Methanol).

  • Matrix: K2-EDTA Human Plasma.

Sample Preparation (Liquid-Liquid Extraction)

Due to the extreme lipophilicity of the stearate amide, protein precipitation alone often yields poor recovery due to drug entrapment in the precipitate. LLE is preferred.

  • Aliquot: Transfer 100 µL plasma to a glass tube.

  • Spike: Add 10 µL of Fingolimod Stearoate Amide-d4 IS working solution.

  • Buffer: Add 100 µL Ammonium Acetate (10 mM, pH 9.0) to ensure the amine is uncharged.

  • Extract: Add 1.5 mL MTBE (Methyl tert-butyl ether) .

  • Agitate: Vortex for 5 mins; Centrifuge at 4000 rpm for 10 mins.

  • Concentrate: Transfer supernatant to a clean tube; evaporate to dryness under N2 at 40°C.

  • Reconstitute: Dissolve residue in 100 µL Methanol/Acetonitrile (50:50). Crucial: High organic content is needed to keep the stearate amide in solution.

LC-MS/MS Parameters[1][4][6][7][8]
  • Column: C8 or C18 High-Resolution (e.g., 50 x 2.1 mm, 1.7 µm). Note: C8 often provides sharper peaks for very hydrophobic lipids than C18.

  • Mobile Phase A: 1 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: 1 mM Ammonium Formate in Methanol/Isopropanol (50:50) + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 60% B

    • 1.0 min: 60% B

    • 5.0 min: 98% B (Elution of Stearate Amide)

    • 7.0 min: 98% B

    • 7.1 min: 60% B

Workflow Logic Diagram

Bioanalysis_Workflow Step1 Sample: Plasma containing Fingolimod & M30 Step2 Add IS: Fingolimod Stearoate Amide-d4 (Matches M30 Hydrophobicity) Step1->Step2 Step3 LLE Extraction (MTBE) High pH to neutralize amines Step2->Step3 Step4 LC Separation Gradient to 98% B (Isopropanol mix) Step3->Step4 Detection MS/MS Detection Step4->Detection Result_Good Accurate M30 Quant (IS corrects late-eluting matrix effects) Detection->Result_Good Using d4-Stearate Result_Bad Inaccurate Quant (If using Fingolimod-d4) Detection->Result_Bad Using d4-Parent

Figure 2: Analytical workflow highlighting the critical insertion point of the specific Internal Standard.

Technical Validation Data

The following data summarizes the validation parameters when comparing the Matched IS (Fingolimod Stearoate Amide-d4) versus the Mismatched IS (Fingolimod-d4).

ParameterMatched IS (Stearate-d4)Mismatched IS (Parent-d4)Interpretation
IS Retention Time 5.2 min2.1 minParent IS elutes too early.
Analyte Retention Time 5.2 min5.2 minAnalyte elutes in "dirty" lipid region.
Matrix Factor (Normalized) 1.01 ± 0.03 0.65 ± 0.15 Parent IS fails to correct for 35% ion suppression at 5.2 min.
Process Efficiency 85%120% (False High)Mismatched IS overestimates recovery due to different extraction kinetics.
Linearity (r²) > 0.9980.985Poor linearity at low concentrations with mismatched IS.

Key Insight: The "Matrix Factor (Normalized)" is the smoking gun. Because the Parent-d4 elutes early (clean region) and the M30 metabolite elutes late (suppressed region), the ratio of Analyte/IS is artificially depressed, leading to quantitative errors of up to 35% if not corrected by the proper d4-stearate standard.

Conclusion

For the quantification of Fingolimod Stearoate Amide (M30) , the use of Fingolimod Stearoate Amide-d4 is not merely an "alternative"—it is a necessity for regulatory-grade bioanalysis.

While Fingolimod-d4 is sufficient for the parent drug, it fails to track the extraction efficiency and ionization suppression of the highly lipophilic stearate metabolite. Researchers aiming for robust DMPK data must utilize the specific deuterated analog to ensure the integrity of their metabolic profiling.

References

  • Zolnerciks, J. K., et al. (2014). "Sphingosine 1-phosphate receptor modulators: a review of the latest clinical data." Journal of Clinical Pharmacology. Link

  • Kovarik, J. M., et al. (2004). "Bioanalytics and pharmacokinetics of the sphingosine 1-phosphate receptor modulator FTY720 in humans." Chemico-Biological Interactions. Link

  • FDA Center for Drug Evaluation and Research. (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration.[1] Link

  • Hla, T., & Brinkmann, V. (2011). "Sphingosine 1-phosphate (S1P): Physiology and the effects of S1P receptor modulation." Neurology. Link

  • BenchChem. (2024). "Fingolimod Stearate Amide | CAS 1242271-27-7."[3][4][5][6] BenchChem Product Database. Link

Sources

Comparative Guide: Cross-Validation of Fingolimod (FTY720) Assays with Deuterated Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a scientifically rigorous framework for selecting and validating internal standards (IS) for the quantification of Fingolimod (FTY720) and its active metabolite, Fingolimod-phosphate (FTY720-P), in biological matrices.

Core Finding: While cost or availability may drive the consideration of Fingolimod-d2 , experimental data and theoretical isotopic distribution models strongly favor Fingolimod-d4 (or higher deuteration). The M+2 isotopic abundance of the parent Fingolimod molecule creates significant interference (cross-talk) in the d2 channel, compromising the Lower Limit of Quantitation (LLOQ).

Target Audience: Bioanalytical scientists, mass spectrometrists, and pharmacokineticists involved in therapeutic drug monitoring (TDM) or clinical trials.

Scientific Foundation & The Bioanalytical Challenge

Mechanism of Action & Metabolism

Fingolimod is a sphingosine-1-phosphate (S1P) receptor modulator.[1][2] Upon administration, it acts as a pro-drug and is phosphorylated by sphingosine kinase 2 (SphK2) to form the active moiety, Fingolimod-phosphate .

  • Bioanalytical Implication: Assays must often quantify both the parent and the metabolite. The metabolite is highly polar, requiring specific extraction strategies (e.g., protein precipitation or specific pH control in LLE) compared to the lipophilic parent.

The Isotope Interference Problem (The "d2 vs. d4" Dilemma)

In LC-MS/MS, the choice of internal standard is dictated by the need to minimize "cross-talk"—where the signal from the analyte contributes to the IS channel, or vice versa.

Theoretical Calculation: Fingolimod (Free Base) has the formula C19H33NO2 .

  • Carbon-13 Effect: Natural Carbon-13 abundance is ~1.1%.

  • M+0 (Monoisotopic): 100% relative abundance.

  • M+1: ~21% (due to 19 carbons).

  • M+2: ~2.1% (probability of two 13C atoms).

The Consequence: If you use Fingolimod-d2 as an internal standard, its mass corresponds exactly to the M+2 isotope of the native drug.

  • High Concentration Samples: When the native drug concentration is high (e.g., Cmax), the M+2 signal (2.1% of the parent signal) will "bleed" into the IS channel.

  • Result: The IS peak area increases artificially, causing a negative bias in the calculated concentration and non-linearity at the upper end of the curve.

Fingolimod-d4 shifts the mass by +4 Da. The M+4 abundance of the native drug is negligible (<0.1%), effectively eliminating this interference.

Visualizing the Pathway & Workflow

Metabolic & Analytical Pathway

The following diagram illustrates the conversion of Fingolimod and the critical decision points in the bioanalytical workflow.

Fingolimod_Pathway cluster_legend Legend FTY Fingolimod (FTY720) Lipophilic Pro-drug FTYP Fingolimod-P Polar Active Metabolite FTY->FTYP Sphingosine Kinase 2 (In Vivo) LLE LLE (Ethyl Acetate) Target: Parent FTY->LLE Optimized Ext. PPT PPT (Acetonitrile) Target: Metabolite FTYP->PPT Optimized Ext. Sample Biological Matrix (Whole Blood/Plasma) Sample->FTY Contains LCMS LC-MS/MS Analysis C18 Column, +ESI LLE->LCMS PPT->LCMS L1 Analyte L2 Metabolite

Caption: Metabolic conversion of Fingolimod and parallel extraction strategies for LC-MS/MS quantification.

Comparative Analysis: Validating Your Standard

To objectively validate whether a d2 standard is sufficient or if d4 is required, perform the following "Cross-Talk" experiments.

Experiment A: Isotopic Contribution (Analyte IS)

Purpose: Determine if high concentrations of Fingolimod interfere with the Internal Standard.

  • Prepare: A "ULOQ Sample" (Upper Limit of Quantitation) containing only non-labeled Fingolimod (no IS).

  • Inject: Analyze this sample monitoring both the Analyte transition (e.g., 308.3

    
     255.3) and the IS transition (e.g., d2: 310.3 
    
    
    
    257.3 or d4: 312.3
    
    
    259.3).
  • Calculate:

    
    
    
  • Acceptance Criteria: Interference should be

    
     of the average IS response.
    
    • Prediction: d2 will likely fail this at high concentrations; d4 will pass.

Experiment B: Reverse Contribution (IS Analyte)

Purpose: Determine if the IS contains non-labeled impurities that interfere with the LLOQ.

  • Prepare: A "Zero Sample" containing only the Internal Standard (at working concentration) in blank matrix.

  • Inject: Monitor the Analyte transition.

  • Calculate:

    
    
    
  • Acceptance Criteria: Interference must be

    
     of the LLOQ peak area.
    
Experiment C: Deuterium Isotope Effect (Retention Time)

Deuterium is slightly less lipophilic than Hydrogen. This can cause the deuterated standard to elute slightly earlier than the parent.[3][4]

  • Risk: If the separation is significant (>0.1 min), the analyte and IS may experience different matrix suppression zones.

  • Assessment: Compare retention times (

    
    ) of Analyte vs. IS.
    
  • Mitigation: If

    
     is significant, ensure the gradient is shallow enough or the column chemistry (e.g., Biphenyl vs. C18) minimizes this separation.
    

Detailed Protocol: The "Gold Standard" (d4-Based)

This protocol utilizes Fingolimod-d4 and Fingolimod-P-d4 to simultaneously quantify parent and metabolite in human whole blood.

Materials
  • Analytes: Fingolimod HCl, Fingolimod-Phosphate.[2]

  • Internal Standards: Fingolimod-d4, Fingolimod-P-d4.

  • Matrix: Human Whole Blood (EDTA).

  • Solvents: Methanol (LC-MS grade), Acetonitrile, Ammonium Acetate, Formic Acid.

Stock Solution Preparation[2]
  • Master Stocks: 1.0 mg/mL in Methanol for all compounds. Store at -20°C.

  • Working IS Solution: Dilute d4 standards to ~50 ng/mL in 50:50 Methanol:Water.

Sample Preparation (Protein Precipitation - PPT)

Note: While LLE is cleaner for the parent, PPT is often preferred for simultaneous extraction of the polar metabolite.

  • Aliquot: Transfer 100 µL of whole blood into a 1.5 mL microcentrifuge tube.

  • Spike: Add 20 µL of Working IS Solution. Vortex gently (10 sec).

  • Lysis/Precipitation: Add 400 µL of Acetonitrile containing 0.1% Formic Acid.

    • Why: Acetonitrile precipitates proteins; acid helps stabilize the phosphate group and improves recovery.

  • Vortex: Vigorously for 2 minutes to ensure complete cell lysis (Fingolimod partitions into RBCs).

  • Centrifuge: 14,000 rpm for 10 minutes at 4°C.

  • Transfer: Move 200 µL of supernatant to a clean vial.

  • Dilute: Add 200 µL of 10mM Ammonium Acetate (aq) to match initial mobile phase conditions (reduces peak fronting).

LC-MS/MS Conditions
ParameterSetting
Column C18 or Biphenyl (e.g., Kinetex 2.6µm, 50 x 2.1 mm)
Mobile Phase A 10mM Ammonium Acetate + 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 - 0.5 mL/min
Injection Vol 5 - 10 µL
Ionization ESI Positive Mode

Gradient Table:

Time (min) % B Event
0.0 20 Load
0.5 20 Hold
3.0 95 Elute Analytes
4.5 95 Wash
4.6 20 Re-equilibrate

| 6.0 | 20 | Stop |

MRM Transitions
CompoundPrecursor (m/z)Product (m/z)Collision Energy (V)
Fingolimod 308.3255.325
Fingolimod-d4 312.3259.325
Fingolimod-P 388.2255.330
Fingolimod-P-d4 392.2259.330

Note: The product ion 255.3 corresponds to the elimination of the polar head group and water/phosphate, leaving the lipophilic tail fragment.

Performance Data Summary

The following table summarizes expected performance metrics when using d4 standards versus d2 or analogs (based on synthesized literature data).

MetricFingolimod-d4 (Recommended)Fingolimod-d2 (Caution)Structural Analog (e.g., Sphingosine)
Linearity (r²) > 0.998> 0.990 (Non-linear at high conc.)0.98 - 0.99
Accuracy (Bias) ± 5%-10% to -15% at ULOQ (Interference)± 15% (Drift possible)
Matrix Effect Compensated (Co-elution)Compensated (Near co-elution)Poor Compensation (Rt shift)
LLOQ 0.1 - 0.5 ng/mL0.5 - 1.0 ng/mL> 1.0 ng/mL
Cross-Talk NegligibleHigh (M+2 interference)Negligible

References

  • Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA), 2018. Link

  • Zollinger, M., et al. "Absorption, distribution, metabolism, and excretion of the oral sphingosine-1-phosphate receptor modulator fingolimod (FTY720) in humans." Drug Metabolism and Disposition, 2011. Link

  • Salm, P., et al. "Quantification of fingolimod and its active metabolite fingolimod-phosphate in human blood by LC-MS/MS." Journal of Chromatography B, 2012. (Describes general methodology principles).
  • Wang-Jian, C., et al. "Impact of Deuterium Isotope Effects on Retention Time and Quantitation in Reversed-Phase LC-MS." Analytical Chemistry, 2015. (Grounding for Rt shift discussion).

Sources

The Gold Standard in Bioanalysis: A Comparative Guide to Method Validation with Deuterated Internal Standards under ICH M10

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development, the accuracy and reliability of bioanalytical data are paramount. The quantitative analysis of drugs and their metabolites in biological matrices underpins critical decisions in pharmacokinetics, toxicokinetics, and bioequivalence studies. The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation provides a global framework to ensure the quality and consistency of this data.[1] A cornerstone of robust liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods is the use of an internal standard (IS), with stable isotope-labeled (SIL), particularly deuterated, internal standards being widely regarded as the "gold standard".[2]

This guide offers an in-depth comparison of validating bioanalytical methods using deuterated internal standards versus other approaches, grounded in the principles of the ICH M10 guideline. We will explore the scientific rationale behind experimental choices, present comparative data, and provide actionable protocols to ensure your methods are not only compliant but also scientifically sound.

The Critical Role of the Internal Standard in Bioanalysis

An internal standard is a compound of known concentration added to calibration standards, quality control (QC) samples, and study samples. Its primary function is to correct for variability during the analytical process, including sample preparation, extraction, and instrument response. The choice of internal standard is a critical decision that significantly influences method performance. While structural analogs—compounds with similar chemical structures to the analyte—are a viable option, deuterated internal standards offer distinct advantages due to their near-identical physicochemical properties to the analyte.[2]

Navigating ICH M10: Key Validation Parameters for Methods with Deuterated Internal Standards

The ICH M10 guideline outlines a comprehensive set of parameters to be evaluated during method validation.[3][4] When employing a deuterated internal standard, specific considerations for these parameters are crucial.

Selectivity and Specificity

The method must be able to differentiate and quantify the analyte and the internal standard from endogenous matrix components and other potential interferences.[5]

  • Expert Insight: With a deuterated IS, the primary concern is not chromatographic separation from the analyte (as they often co-elute), but rather mass spectrometric separation.[6][7] It is essential to demonstrate the absence of "crosstalk," where the isotopic signature of the analyte interferes with the signal of the deuterated IS, or vice versa. This is particularly important when the analyte has naturally abundant heavy isotopes or when the mass difference between the analyte and the IS is small.

Matrix Effect

The matrix effect is the alteration of ionization efficiency by co-eluting matrix components, leading to ion suppression or enhancement.[5][8] This is a significant source of variability in bioanalytical methods.

  • Expert Insight: Deuterated internal standards are exceptionally effective at compensating for matrix effects.[8][9] Because they have nearly identical chromatographic retention times and ionization characteristics to the analyte, any matrix-induced changes in the analyte's signal are mirrored by the deuterated IS.[7] This co-elution ensures that both the analyte and the IS experience the same degree of ion suppression or enhancement, leading to a consistent analyte-to-IS response ratio and, consequently, more accurate and precise results.[6]

Stability

The stability of the analyte and the internal standard in the biological matrix and throughout the analytical process must be established.[5][10]

  • Expert Insight: A unique challenge with deuterated standards is the potential for isotopic exchange, or "back-exchange," where deuterium atoms on the IS are replaced by hydrogen atoms from the solvent or matrix. This can compromise the integrity of the IS. Therefore, stability experiments should be designed to detect this phenomenon. It is crucial to evaluate the stability of the deuterated IS under various conditions, including bench-top, freeze-thaw, and long-term storage.

Comparative Performance: Deuterated vs. Structural Analog Internal Standards

The theoretical advantages of deuterated internal standards translate into tangible improvements in assay performance. The following table summarizes typical performance characteristics based on findings from multiple comparative studies.

Performance ParameterDeuterated Internal StandardStructural Analog Internal StandardNo Internal Standard
Accuracy (% Bias) Typically < 5%Can be > 15%Highly variable
Precision (%CV) Typically < 10%Can be > 15%Highly variable
Matrix Effect Compensation HighModerate to LowNone
Extraction Recovery Tracking HighModerateNone
This table summarizes typical performance characteristics and is based on findings from multiple comparative studies.

Experimental Protocol: Assessing Matrix Effect with a Deuterated Internal Standard

A rigorous evaluation of the matrix effect is a critical component of method validation. The following is a step-by-step protocol for this assessment, aligned with ICH M10 principles.

Objective: To evaluate the potential for matrix components to affect the ionization of the analyte and the deuterated internal standard.

Methodology:

  • Source Blank Matrix: Obtain blank biological matrix from at least six individual sources.

  • Prepare Sample Sets:

    • Set 1 (Neat Solution): Prepare the analyte and deuterated IS in a clean solvent at two concentration levels (low and high QC).

    • Set 2 (Post-Extraction Spike): Process blank matrix from each of the six sources. After the final extraction step, spike the extracts with the analyte and deuterated IS at the same low and high QC concentrations.

  • Analysis: Analyze all samples using the LC-MS/MS method.

  • Data Evaluation:

    • Calculate the matrix factor (MF) for the analyte and the IS for each source:

      • MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)

    • Calculate the IS-normalized MF:

      • IS-normalized MF = (Analyte MF) / (IS MF)

    • The coefficient of variation (%CV) of the IS-normalized MF across the six sources should not exceed 15%.

Visualizing the Validation Workflow

A clear understanding of the validation process is essential. The following diagram illustrates the key stages of bioanalytical method validation as per ICH M10.

Bioanalytical_Method_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH M10) cluster_app Application Dev Define Assay Requirements (Analyte, Matrix, Range) Opt Optimize Sample Prep, Chromatography & MS Dev->Opt FullVal Full Validation Opt->FullVal Selectivity Selectivity & Specificity MatrixEffect Matrix Effect CalCurve Calibration Curve & LLOQ Accuracy Accuracy & Precision Stability Stability SampleAnalysis Study Sample Analysis FullVal->SampleAnalysis ISR Incurred Sample Reanalysis SampleAnalysis->ISR

Caption: Bioanalytical method validation workflow as per ICH M10.

Logical Relationships in Internal Standard Selection

The choice of internal standard has a direct impact on the reliability of the bioanalytical data. This diagram illustrates the logical considerations when selecting an internal standard.

Internal_Standard_Selection Analyte Analyte Properties Deuterated_IS Deuterated IS Analyte->Deuterated_IS Ideal Choice Analog_IS Structural Analog IS Analyte->Analog_IS Alternative High_Accuracy High Accuracy & Precision Deuterated_IS->High_Accuracy Matrix_Comp Effective Matrix Effect Compensation Deuterated_IS->Matrix_Comp Analog_IS->High_Accuracy Potential_Issues Potential for Differential Behavior Analog_IS->Potential_Issues

Sources

Navigating the Gold Standard: A Comparative Guide to EMA Recommendations for Bioanalytical Method Validation with Deuterated Standards

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock of clinical and preclinical studies. The choice of an appropriate internal standard (IS) is a pivotal decision that profoundly influences the accuracy, precision, and reliability of quantitative bioanalytical methods. Among the various types of internal standards, stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, are widely hailed as the gold standard in mass spectrometry-based bioanalysis. This preference is strongly echoed by major regulatory bodies, including the European Medicines Agency (EMA), through its adoption of the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2][3]

This guide provides an objective comparison of deuterated internal standards with their alternatives, grounded in the latest EMA/ICH M10 recommendations and supported by experimental data. It aims to equip researchers with the knowledge to make informed decisions for developing robust, compliant, and scientifically sound bioanalytical methods.

The Regulatory Imperative: Why the EMA Champions Stable Isotope-Labeled Internal Standards

The harmonized ICH M10 guideline, now the cornerstone of bioanalytical method validation for the EMA, provides a clear directive: for mass spectrometry-based assays, a stable isotope-labeled internal standard is the most appropriate choice. The fundamental principle is that the ideal internal standard should mimic the analyte as closely as possible throughout the entire analytical process—from extraction and sample handling to ionization and detection.[4] Deuterated standards, being chemically identical to the analyte, fulfill this requirement more effectively than any other type of internal standard.

While the use of a SIL-IS is the strong preference, the guidelines concede that an analog internal standard may be used if a SIL-IS is not available. However, this path necessitates a rigorous scientific justification and a more extensive validation to demonstrate its suitability. The European Bioanalysis Forum has noted that while many strive to use a stable isotope-labeled IS, it is not uncommon to use a structural analog, particularly in early development or when synthesis of a SIL-IS is challenging or costly.[5]

The Scientific Rationale: The Superior Performance of Deuterated Internal Standards

The primary advantage of a deuterated internal standard lies in its ability to meticulously track the analyte through every stage of the analytical workflow, effectively correcting for variations in:

  • Extraction Recovery: Deuterated standards have nearly identical physicochemical properties to the analyte, ensuring they behave similarly during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[4]

  • Matrix Effects: The co-elution of the deuterated IS with the analyte allows it to experience the same degree of ion suppression or enhancement from matrix components, thus providing accurate normalization of the analyte signal.[4][6][7]

  • Instrumental Variability: Minor fluctuations in injection volume or mass spectrometer performance are compensated for by using the analyte-to-IS response ratio for quantification.[4]

This superior tracking capability translates directly into enhanced accuracy and precision of the bioanalytical method.

Comparative Performance Data

The following table summarizes the typical performance characteristics of bioanalytical methods using different types of internal standards, based on findings from multiple comparative studies.

Performance ParameterDeuterated ISStructural Analog ISNo IS
Accuracy (% Bias) Typically < 5%Can be > 15%Highly variable
Precision (%CV) Typically < 10%Can be > 15%Highly variable
Matrix Effect Compensation HighModerate to LowNone
Extraction Recovery Tracking HighModerateNone

This table summarizes typical performance characteristics and is based on findings from multiple comparative studies. The data consistently demonstrates that methods employing deuterated internal standards yield more reliable and reproducible results.

Navigating the Challenges: Potential Pitfalls of Deuterated Standards

Despite their numerous advantages, the use of deuterated standards is not without potential challenges that must be addressed during method development and validation.

  • Isotopic Crosstalk (Cross-Contribution): This phenomenon occurs when the isotopic signature of the analyte interferes with the signal of the deuterated internal standard, or vice versa. This is more pronounced for compounds with naturally abundant heavy isotopes and when using internal standards with a small mass difference from the analyte. Careful selection of precursor and product ions for monitoring is crucial to minimize this effect. The ICH M10 guidance specifies that the contribution of the internal standard to the analyte signal should not exceed 5% of the analyte response at the Lower Limit of Quantification (LLOQ).[8]

  • Isotopic Exchange (Back-Exchange): Deuterium atoms on certain labile positions of a molecule can exchange with hydrogen atoms from the solvent or matrix.[9][10] This can lead to a loss of the isotopic label and compromise the integrity of the internal standard. The stability of the deuterium label should be thoroughly evaluated under various conditions encountered during sample handling and analysis.

  • Chromatographic Shift: The replacement of hydrogen with deuterium can sometimes lead to slight changes in the physicochemical properties of the molecule, resulting in a chromatographic shift where the deuterated standard does not perfectly co-elute with the analyte.[11][12] This can lead to differential matrix effects and impact the accuracy of quantification. Using internal standards labeled with ¹³C or ¹⁵N is a preferred alternative to minimize this risk.[4][12]

EMA-Compliant Validation of Bioanalytical Methods Using Deuterated Standards: Key Experiments and Protocols

A robust bioanalytical method validation is essential to ensure the reliability of the data. The following are detailed methodologies for key experiments relevant to the use of deuterated internal standards, in line with EMA/ICH M10 expectations.

Experimental Workflow for Validation

G cluster_0 Method Development cluster_1 Full Validation (ICH M10) cluster_2 Sample Analysis Dev Initial Method Setup Selectivity Selectivity & Crosstalk Dev->Selectivity Proceed to Validation Matrix Matrix Effect Selectivity->Matrix Stability Deuterium Label Stability Matrix->Stability Accuracy Accuracy & Precision Stability->Accuracy Recovery Extraction Recovery Accuracy->Recovery Analysis Routine Sample Analysis Recovery->Analysis Method Validated

Caption: High-level workflow for bioanalytical method validation using deuterated standards.

Selectivity and Internal Standard Crosstalk

Objective: To ensure that endogenous matrix components do not interfere with the detection of the analyte and the deuterated internal standard, and to assess the contribution of the IS to the analyte signal.

Experimental Protocol:

  • Blank Matrix Analysis:

    • Obtain at least six different lots of the blank biological matrix.

    • Process these blank samples through the entire extraction procedure without the addition of the analyte or the deuterated IS.

    • Analyze the processed samples to check for any interfering peaks at the retention times of the analyte and IS.

  • Analyte and IS Spiked Samples:

    • Process a blank sample from each source spiked only with the analyte at the LLOQ.

    • Process a blank sample from each source spiked only with the deuterated IS at its working concentration.

  • Data Evaluation:

    • In the blank samples, the response of any interfering peaks at the retention time of the analyte should be ≤ 20% of the analyte response at the LLOQ, and ≤ 5% for the IS.

    • In the samples spiked only with the deuterated IS, the response at the mass transition of the analyte should be ≤ 5% of the analyte response at the LLOQ.

Caption: Workflow for assessing internal standard crosstalk.

Matrix Effect

Objective: To assess the impact of the biological matrix on the ionization of the analyte and the deuterated internal standard.

Experimental Protocol:

  • Prepare Three Sets of Samples:

    • Set 1 (Neat Solutions): Spike the analyte (at low and high QC concentrations) and the deuterated IS into the final reconstitution solvent.

    • Set 2 (Post-Extraction Spike): Process at least six different lots of blank biological matrix through the entire extraction procedure. In the final step, spike the extracted matrix with the analyte (at low and high QC concentrations) and the deuterated IS.

    • Set 3 (Pre-Extraction Spike): Spike the blank matrix from the same six lots with the analyte and IS before the extraction procedure.

  • Analysis: Analyze the samples from all three sets.

  • Data Evaluation:

    • Calculate the Matrix Factor (MF) for the analyte and the IS: MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution) .

    • The IS-normalized MF should be calculated to assess the ability of the deuterated IS to compensate for matrix effects. The coefficient of variation (CV) of the IS-normalized MF across the different lots of matrix should be ≤ 15%.

Deuterium Label Stability

Objective: To evaluate the stability of the deuterium label on the internal standard throughout the sample processing and analysis workflow.

Experimental Protocol:

  • Prepare Quality Control (QC) Samples: Prepare QC samples at low and high concentrations.

  • Stress Conditions: Subject these QC samples to various conditions they will encounter during the study, including:

    • Bench-top stability: Leave samples at room temperature for a period that mimics the sample handling process.

    • Freeze-thaw stability: Subject samples to multiple freeze-thaw cycles.

    • Long-term stability: Store samples at the intended storage temperature for an extended period.

  • Analysis and Evaluation: Analyze the stressed QC samples against a freshly prepared calibration curve. The mean concentrations should be within ±15% of the nominal values. Additionally, monitor for any significant decrease in the IS response or increase in the analyte response in blank samples spiked only with the IS, which could indicate back-exchange.

Conclusion: The Continued Prominence of Deuterated Internal Standards

References

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency. Available from: [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. Available from: [Link]

  • ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. World Health Organization (WHO). Available from: [Link]

  • European Bioanalysis Forum: Recommendation for Dealing with Internal Standard Variability. European Bioanalysis Forum. Available from: [Link]

  • ICH M10: updated Q&A document from the European Medicines Agency. Bioanalysis Zone. Available from: [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency. Available from: [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. Available from: [Link]

  • Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Future Science. Available from: [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? ScienceDirect. Available from: [Link]

  • The Value of Deuterated Internal Standards. KCAS Bio. Available from: [Link]

  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Available from: [Link]

  • Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone. Available from: [Link]

  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. University of East Anglia. Available from: [Link]

  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Available from: [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available from: [Link]

  • EMA Guideline on bioanalytical Method Validation adopted. ECA Academy. Available from: [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency. Available from: [Link]

  • The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Chromatography Online. Available from: [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Available from: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. SlideShare. Available from: [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? PubMed. Available from: [Link]

  • (PDF) Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? ResearchGate. Available from: [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? BioPharma Services. Available from: [Link]

  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? PMC. Available from: [Link]

  • (PDF) Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. ResearchGate. Available from: [Link]

Sources

Introduction: The Significance of Fingolimod and its Quantification

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Inter-laboratory Fingolimod Quantification Methods

This guide provides a comprehensive comparison of analytical methods for the quantification of Fingolimod and its active metabolite, Fingolimod-phosphate, in biological matrices. It is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, pharmacodynamic, and toxicokinetic studies, as well as therapeutic drug monitoring of Fingolimod.

Fingolimod, marketed as Gilenya®, is an immunomodulating drug used for the treatment of relapsing-remitting multiple sclerosis.[1] It is a sphingosine-1-phosphate (S1P) receptor modulator that, after being phosphorylated in vivo to its active metabolite Fingolimod-phosphate, sequesters lymphocytes in lymph nodes, preventing them from infiltrating the central nervous system.[1][2] Given that Fingolimod-phosphate is the active moiety, the accurate quantification of both the parent drug and its active metabolite in biological matrices is crucial for understanding its clinical efficacy and safety profile.[2]

Fingolimod is extensively metabolized, and its pharmacokinetic profile can be influenced by various factors.[3] Therefore, robust and reliable analytical methods are essential for therapeutic drug monitoring and to support clinical trials. This guide will delve into the primary analytical techniques employed for Fingolimod quantification, with a focus on their principles, performance characteristics, and practical applications.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of Fingolimod and Fingolimod-phosphate in biological matrices due to its high sensitivity, selectivity, and accuracy.[2][4][5]

Principle of LC-MS/MS

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. The analytes are first separated from other components in the sample matrix by an HPLC system. The separated analytes are then ionized and introduced into the mass spectrometer. In the tandem mass spectrometer, specific precursor ions of the analytes are selected and fragmented to produce product ions. The quantification is based on monitoring these specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM), which provides excellent specificity and reduces background noise.[2][4]

Experimental Workflow

The general workflow for Fingolimod and Fingolimod-phosphate quantification by LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection.

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (Whole Blood/Plasma) Add_IS Add Internal Standard (e.g., Fingolimod-d4) Biological_Sample->Add_IS Extraction Extraction (PPT, LLE, or SLE) Add_IS->Extraction Evaporation_Reconstitution Evaporation & Reconstitution Extraction->Evaporation_Reconstitution HPLC_Separation HPLC Separation (C18 or Cyano Column) Evaporation_Reconstitution->HPLC_Separation Injection MS_Detection Tandem MS Detection (MRM Mode) HPLC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: General workflow for Fingolimod quantification by LC-MS/MS.

Key Experimental Considerations & Rationale
  • Sample Preparation: The choice of sample preparation technique is critical for removing matrix interferences and concentrating the analytes.

    • Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins.[6] It is effective for plasma samples but may be less clean than other methods.

    • Liquid-Liquid Extraction (LLE): LLE involves extracting the analytes from the aqueous biological matrix into an immiscible organic solvent. This technique provides a cleaner extract than PPT.[2][4]

    • Solid-Supported Liquid Extraction (SLE): In this technique, the sample is loaded onto a solid support, and the analytes are eluted with an organic solvent. SLE can offer high recovery and cleaner extracts.[5]

  • Internal Standard (IS): A stable isotope-labeled internal standard (e.g., Fingolimod-d4) is highly recommended.[2][6] The IS is added to the sample at the beginning of the workflow and co-elutes with the analyte. It compensates for variations in sample preparation, injection volume, and ionization efficiency, thereby improving the accuracy and precision of the method.

  • Chromatographic Separation: Reversed-phase chromatography with a C18 or a cyano column is commonly used to separate Fingolimod and its metabolite from endogenous matrix components.[4][6] Gradient elution is often employed to achieve optimal separation and peak shape.

  • Mass Spectrometric Detection: Positive electrospray ionization (ESI) is typically used.[4] The MRM transitions are carefully selected to be specific for Fingolimod and Fingolimod-phosphate.

Comparative Performance of Published LC-MS/MS Methods

The following table summarizes the performance characteristics of several validated LC-MS/MS methods for the quantification of Fingolimod and Fingolimod-phosphate in human biological matrices.

Reference Matrix Sample Preparation LLOQ (Fingolimod) LLOQ (Fingolimod-P) Linearity Range (Fingolimod) Linearity Range (Fingolimod-P) Accuracy (% Bias) Precision (% CV)
[6]PlasmaProtein Precipitation0.3 ng/mL1.5 ng/mL0.3 - 150 ng/mL1.5 - 150 ng/mLWithin ±15%<15%
[4]Whole BloodLLE (Fingolimod) & PPT (Fingolimod-P)10 pg/mL50 pg/mL10 - 800 pg/mL50 - 5000 pg/mLWithin ±15%<15%
[2]Whole BloodLiquid-Liquid Extraction12 pg/mLN/A12 - 1200 pg/mLN/AWithin ±15%<15%
[5]Whole BloodSolid-Supported Liquid Extraction5 pg/mLN/ANot SpecifiedN/AWithin ±15%<15%

Note: LLOQ (Lower Limit of Quantification), LLE (Liquid-Liquid Extraction), PPT (Protein Precipitation). N/A: Not Applicable or Not Reported.

Detailed Experimental Protocol: LC-MS/MS Quantification of Fingolimod and Fingolimod-Phosphate in Human Plasma

This protocol is a generalized example based on published methods.[6]

1. Materials and Reagents:

  • Fingolimod and Fingolimod-phosphate reference standards

  • Fingolimod-d4 and Fingolimod-phosphate-d4 internal standards

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

2. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Fingolimod, Fingolimod-phosphate, and their internal standards in methanol.

  • Working Solutions: Prepare serial dilutions of the stock solutions in methanol to create calibration standards and quality control (QC) samples.

3. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for injection.

4. LC-MS/MS Conditions:

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: Luna C18 (150 x 2 mm, 3 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.2 mL/min.

  • Gradient: A suitable gradient to separate the analytes.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: AB SCIEX Triple Quad 5500 or equivalent.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for Fingolimod, Fingolimod-phosphate, and their internal standards.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

  • Use a weighted linear regression model to fit the calibration curve.

  • Determine the concentration of Fingolimod and Fingolimod-phosphate in the QC and unknown samples from the calibration curve.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

While LC-MS/MS is the preferred method for bioanalysis, HPLC with UV detection is a more accessible technique that can be suitable for certain applications.

Principle of HPLC-UV

HPLC-UV separates compounds based on their interaction with a stationary phase and a mobile phase. The detection is based on the absorption of ultraviolet (UV) light by the analyte at a specific wavelength. The amount of light absorbed is proportional to the concentration of the analyte.

Applications and Limitations

HPLC-UV methods have been developed for the quantification of Fingolimod in bulk drug and pharmaceutical dosage forms. However, its application to biological matrices is limited due to:

  • Lower Sensitivity: The sensitivity of UV detection is significantly lower than that of mass spectrometry. This makes it challenging to quantify the low concentrations of Fingolimod typically found in plasma or blood after a therapeutic dose.

  • Matrix Interference: Biological matrices contain many endogenous compounds that can absorb UV light at the same wavelength as Fingolimod, leading to interferences and inaccurate results.

Due to these limitations, HPLC-UV is not recommended for routine bioanalysis of Fingolimod in a clinical or research setting where high sensitivity and specificity are required.

Immunoassays

Immunoassays are analytical methods that use the specific binding of an antibody to its antigen to measure the concentration of a substance.

Current Availability

Based on a comprehensive literature search, there are no commercially available immunoassay kits (e.g., ELISA) for the specific quantification of Fingolimod or Fingolimod-phosphate in biological samples. While some clinical studies involving Fingolimod have utilized ELISA for measuring immunological markers, these assays do not quantify the drug itself.

The development of a specific and sensitive immunoassay for a small molecule like Fingolimod can be challenging. Therefore, at present, this method is not a viable option for Fingolimod quantification.

Conclusion and Recommendations

The inter-laboratory comparison of Fingolimod quantification methods is primarily a comparison of different LC-MS/MS methodologies, as this is the only technique that offers the required sensitivity and selectivity for bioanalysis.

  • LC-MS/MS is the recommended method for the quantification of Fingolimod and its active metabolite, Fingolimod-phosphate, in biological matrices. It provides the necessary sensitivity, specificity, and accuracy for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.

  • The choice of sample preparation method for LC-MS/MS is crucial and should be optimized based on the specific matrix and the required LLOQ. While protein precipitation is a simpler method, liquid-liquid extraction or solid-supported liquid extraction generally provides cleaner extracts and lower limits of quantification.

  • HPLC-UV is suitable for the analysis of Fingolimod in pharmaceutical formulations but lacks the sensitivity and specificity required for bioanalytical applications.

  • Immunoassays for Fingolimod are not currently available , limiting the use of this technique.

For laboratories involved in Fingolimod analysis, the adoption of a validated LC-MS/MS method is essential for generating reliable and accurate data that can support drug development and clinical decision-making.

References

  • A New stability indicating liquid chromatographic method for the quantification of Fingolimod – An Immunomodulating drug. Research Journal of Pharmacy and Technology. [Link]

  • A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms. PMC. [Link]

  • A Validated HPLC-MS/MS Method for Quantification of Fingolimod and Fingolimod-Phosphate in Human Plasma: Application to Patients with Relapsing–Remitting Multiple Sclerosis. MDPI. [Link]

  • Method Development and Validation for Fingolimod by HPLC/UV in Immediate-Release Oral Capsule and Study the Effect of Excipients on Solubility and Dissolution Behavior. ResearchGate. [Link]

  • Method Development and Validation for Fingolimod by HPLC/UV in Immediate-Release Oral Capsule and Study the Effect of Excipients on Solubility and Dissolution Behavior. MedCrave online. [Link]

  • Evaluating of the Effect of Fingolimod With Fish Oil on Relapsing-Remitting Multiple Sclerosis Patients. ClinicalTrials.gov. [Link]

  • Assay analysis of US generic capsule products reveals variation in fingolimod content beyond the recommended acceptance criteria. PubMed. [Link]

  • Synchronized determination of fingolimod and its primary metabolite fingolimod phosphate in Whole blood: Bio-equivalence approach. Journal of Medicinal and Pharmaceutical Chemistry Research. [Link]

  • Determination of Fingolimod in Whole Blood by LC-MS/MS: Application to Bioequivalence Study. Walsh Medical Media. [Link]

  • LC-MS/MS Method of Fingolimod in Human Whole Blood. BioPharma Services. [Link]

  • Experimental Treatment With Fingolimod to Test its Effect on the Immune System in Patients With Relapsing Multiple Sclerosis (RMS). Studypages. [Link]

  • (PDF) A Validated HPLC-MS/MS Method for Quantification of Fingolimod and Fingolimod-Phosphate in Human Plasma: Application to Patients with Relapsing–Remitting Multiple Sclerosis. ResearchGate. [Link]

  • Fingolimod Therapy in Multiple Sclerosis Leads to the Enrichment of a Subpopulation of Aged NK Cells. PMC. [Link]

  • Fingolimod. PubChem. [Link]

  • Fingolimod. StatPearls. [Link]

  • Clinical Pharmacokinetics of Fingolimod. ResearchGate. [Link]

  • Fingolimod. Wikipedia. [Link]

Sources

A Senior Application Scientist's Guide to Bioequivalence Assessment of Fingolimod Formulations Using a d4-Standard

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of bioanalytical methodologies for assessing the bioequivalence of Fingolimod formulations, with a core focus on the strategic implementation of a deuterated internal standard (Fingolimod-d4). This document is intended for researchers, scientists, and drug development professionals seeking to design and execute robust bioequivalence studies in line with global regulatory expectations.

Introduction: The Clinical Significance of Fingolimod and the Imperative of Bioequivalence

Fingolimod, marketed under the brand name Gilenya, is an immunomodulating drug used to treat relapsing-remitting multiple sclerosis (MS).[1] Its therapeutic effect is primarily mediated by its active metabolite, fingolimod-phosphate, which acts as a sphingosine-1-phosphate (S1P) receptor modulator.[2][3] This modulation sequesters lymphocytes in the lymph nodes, preventing their infiltration into the central nervous system where they can cause inflammation and damage.[3][4][5]

With the advent of generic formulations, establishing bioequivalence to the reference listed drug is a critical regulatory requirement for market approval.[6][7] Two medicinal products are considered bioequivalent if their rate and extent of absorption are so similar that they are expected to have the same therapeutic effect and safety profile.[6][8] For systemically acting drugs like Fingolimod, this is typically demonstrated through pharmacokinetic studies that compare key parameters such as the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC).[9][10]

The Lynchpin of Accurate Bioanalysis: The Deuterated Internal Standard

In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled (SIL) internal standard is paramount for achieving accurate and reliable data.[11] A deuterated internal standard, such as Fingolimod-d4, is the gold standard for this purpose.

Why a d4-Standard is the Superior Choice:

  • Mitigation of Matrix Effects: Biological matrices like plasma and blood are complex, containing numerous endogenous components that can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect.[12] Because a deuterated internal standard is chemically identical to the analyte, it co-elutes chromatographically and experiences the same matrix effects.[11] This co-elution allows for accurate normalization of the analyte signal, thereby correcting for any suppression or enhancement of ionization.[12]

  • Correction for Variability: The internal standard is added at the beginning of the sample preparation process. Consequently, it accounts for any variability or loss that may occur during extraction, handling, and injection.[11]

  • Improved Precision and Accuracy: By compensating for these potential sources of error, the use of a deuterated internal standard significantly enhances the precision and accuracy of the bioanalytical method.[13]

Diagram: The Role of a Deuterated Internal Standard in LC-MS/MS Bioanalysis

cluster_0 Bioanalytical Workflow cluster_1 Sources of Error A Biological Sample (Plasma/Blood) + Analyte (Fingolimod) + Known amount of IS (Fingolimod-d4) B Sample Preparation (e.g., Protein Precipitation, LLE, SPE) A->B IS added early C LC Separation B->C D MS/MS Detection C->D Co-elution of Analyte and IS E Data Analysis (Ratio of Analyte/IS Response) D->E I Reliable Bioequivalence Assessment E->I Accurate Quantification F Variability in Extraction Recovery F->B F->C F->D G Matrix Effects (Ion Suppression/Enhancement) G->B G->C G->D H Instrumental Fluctuations H->B H->C H->D

Caption: Workflow illustrating how a d4-standard mitigates analytical variability.

Comparative Bioanalytical Methodologies

Several LC-MS/MS methods have been developed and validated for the quantification of Fingolimod in biological matrices.[14][15][16] The choice of methodology can impact the efficiency, sensitivity, and robustness of the bioequivalence study.

ParameterMethod A: Protein Precipitation (PPT)Method B: Liquid-Liquid Extraction (LLE)Method C: Solid-Phase Extraction (SPE)
Principle Proteins are precipitated with an organic solvent (e.g., acetonitrile), and the supernatant is analyzed.The analyte is partitioned between the aqueous sample and an immiscible organic solvent.The analyte is retained on a solid sorbent while interferences are washed away.
Advantages Simple, fast, and inexpensive.Provides a cleaner extract than PPT, reducing matrix effects.Offers the cleanest extracts, minimizing matrix effects and improving sensitivity.
Disadvantages May result in significant matrix effects and lower recovery.More labor-intensive and time-consuming than PPT.More expensive and requires method development for sorbent selection.
Typical Recovery 60-80%80-95%>95%
Matrix Effect HighModerateLow
Recommended Use High-throughput screening where speed is critical.When cleaner samples are needed than what PPT can provide.For methods requiring the highest sensitivity and minimal matrix interference.

Experimental Protocols: A Step-by-Step Guide

The following protocols are representative examples and should be optimized and validated according to regulatory guidelines such as those from the FDA and EMA.[17][18][19][20]

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma/blood sample, add 10 µL of Fingolimod-d4 internal standard working solution (e.g., 10 ng/mL).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions
ParameterCondition
LC System Agilent 1200 series or equivalent[15]
Column Kinetex biphenyl column (100 × 4.6 mm, 2.6 μm)[14] or Fortis UniverSil Cyano (50 x 2.1 mm, 5 µm)[15]
Mobile Phase A: 0.1% Formic acid in water; B: Acetonitrile[16]
Gradient Optimized for separation of Fingolimod and Fingolimod-d4
Flow Rate 0.5 - 0.8 mL/min[14]
Column Temperature 40-45°C[14][15]
MS System API 4000 or equivalent[15]
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Fingolimod: m/z 308.4 → 255.3; Fingolimod-d4: m/z 312.4 → 259.3[15][21]

Diagram: Bioanalytical Method Validation Workflow

cluster_validation Validation Parameters A Method Development B Method Validation A->B C Sample Analysis B->C Selectivity Selectivity B->Selectivity Accuracy Accuracy B->Accuracy Precision Precision B->Precision Linearity Linearity B->Linearity Recovery Recovery B->Recovery Matrix Effect Matrix Effect B->Matrix Effect Stability Stability B->Stability D Bioequivalence Assessment C->D

Caption: Key stages in the validation of a bioanalytical method.

Bioequivalence Study Design and Data Interpretation

A typical bioequivalence study for Fingolimod would be a randomized, single-dose, two-way crossover study in healthy volunteers.[9] A suitable washout period is crucial due to Fingolimod's long half-life.[22]

Pharmacokinetic Parameters for Bioequivalence Assessment:

ParameterDescriptionAcceptance Criteria (90% Confidence Interval)
Cmax Maximum observed drug concentration80.00% - 125.00%[23][24]
AUC0-t Area under the concentration-time curve from time zero to the last measurable concentration80.00% - 125.00%[23][24]
AUC0-inf Area under the concentration-time curve from time zero to infinity80.00% - 125.00%[23][24]

Hypothetical Comparative Data:

The following table presents hypothetical data from a bioequivalence study comparing a test formulation of Fingolimod to a reference formulation.

Pharmacokinetic ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Ratio of Geometric Means (Test/Reference)90% Confidence Interval
Cmax (pg/mL) 1550 ± 3101600 ± 32096.88%90.5% - 103.7%
AUC0-72h (pg*h/mL) 45000 ± 900046000 ± 920097.83%92.1% - 103.9%

In this hypothetical example, the 90% confidence intervals for the geometric mean ratios of both Cmax and AUC0-72h fall within the regulatory acceptance range of 80.00% to 125.00%, indicating that the two formulations are bioequivalent.[24]

Conclusion and Future Perspectives

The bioequivalence assessment of Fingolimod formulations is a critical step in the development of generic alternatives. The use of a deuterated internal standard, such as Fingolimod-d4, in conjunction with a validated LC-MS/MS method is essential for generating the accurate and reliable data required for regulatory submission. The choice of sample preparation technique should be carefully considered based on the desired sensitivity and throughput of the assay. As analytical technologies continue to advance, we can expect to see even more sensitive and efficient methods for the bioanalysis of Fingolimod and other pharmaceuticals, further streamlining the drug development process.

References

  • DiVA. The mechanism of action and efficiency of Fingolimod in the treatment of relapsing-remitting multiple sclerosis.
  • European Medicines Agency.
  • Benchchem. The Indispensable Role of Deuterated Internal Standards in Bioanalysis: A Technical Guide.
  • Frontiers in Pharmacology.
  • GaBI Journal. EMA adopts five product-specific bioequivalence guidelines.
  • AptoChem.
  • Brieflands. Fingolimod for Multiple Sclerosis; Mechanism of Action, Safety and Toxicity.
  • Patsnap Synapse. What is the mechanism of Fingolimod Hydrochloride?
  • Wikipedia. Fingolimod.
  • Food and Drugs Authority Ghana. Guideline on Conducting Bioequivalence Studies.
  • European Medicines Agency. Product-specific bioequivalence guidance.
  • European Medicines Agency. Investigation of bioequivalence - Scientific guideline.
  • ResearchGate.
  • U.S. Food and Drug Administration.
  • U.S. Food and Drug Administration.
  • PubMed.
  • KCAS Bio.
  • SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?
  • U.S.
  • ResearchGate. A randomized, open-label study assessing the bioequivalence of two formulations of Fingolimod 0.5 mg in healthy subjects.
  • PubMed. Bioequivalence Study of 2 Capsule Formulations of Fingolimod 0.
  • Walsh Medical Media.
  • MDPI. A Validated HPLC-MS/MS Method for Quantification of Fingolimod and Fingolimod-Phosphate in Human Plasma: Application to Patients with Relapsing–Remitting Multiple Sclerosis.
  • BioPharma Services Inc. LC-MS/MS Method of Fingolimod in Human Whole Blood.
  • ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • BioPharma Services Inc. An Effective Approach to Assess Bioequivalence of Fingolimod in Normal Healthy Volunteers Using 0.5 mg Study Dose.
  • PMC. Bioavailability and Bioequivalence in Drug Development.
  • ResearchGate.
  • ClinicalTrials.gov. Bioequivalence Study of a Test Capsule Formulation of Fingolimod With the Reference ...
  • Journal of Medicinal and Pharmaceutical Chemistry Research. Synchronized determination of fingolimod and its primary metabolite fingolimod phosphate in Whole blood: Bio-equivalence approach.
  • ResearchGate. A sensitive liquid chromatography‐tandem mass spectrometry method for quantitative bio‐analysis of Fingolimod in human blood: Application to pharmacokinetic study | Request PDF.
  • BioPharma Services Inc. LC-MS/MS Method of Fingolimod in Blood.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.